2-Methoxy-6-(prop-1-en-2-yl)naphthalene
Description
Properties
CAS No. |
34352-92-6 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methoxy-6-prop-1-en-2-ylnaphthalene |
InChI |
InChI=1S/C14H14O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-9H,1H2,2-3H3 |
InChI Key |
RQCAOSNEXWLSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Mechanism and Substrate Selection
Alkylation involves introducing the isopropenyl group (-CH₂C(CH₃)=CH₂) to a pre-functionalized naphthalene core. The methoxy group at the 2-position is typically installed first via nucleophilic substitution or etherification. For example, 2-methoxynaphthalene undergoes Friedel-Crafts alkylation with isopropenyl chloride in the presence of Lewis acids like AlCl₃. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid polarizes the alkylating agent, generating a carbocation that attacks the aromatic ring.
Reaction Conditions and Optimization
Optimal conditions require anhydrous solvents (e.g., dichloromethane) and temperatures between 30°C and 60°C. Prolonged reaction times (>12 hours) risk over-alkylation, necessitating precise monitoring via thin-layer chromatography (TLC). Yields range from 50% to 70%, with purity dependent on recrystallization solvents (e.g., n-pentane/Et₂O mixtures). A key limitation is regioselectivity, as competing alkylation at the 1- or 3-positions necessitates directing groups or steric hindrance.
Transition-Metal-Catalyzed Cross-Coupling
Palladium-Catalyzed Coupling with Organolithium Reagents
The cross-coupling of 2-methoxy-6-bromonaphthalene with (3-methylbut-2-en-2-yl)lithium, as demonstrated in the RSC procedure, employs Pd₂(dba)₃ and XPhos ligands in toluene. The catalytic cycle involves oxidative addition of the aryl bromide to Pd⁰, transmetallation with the organolithium reagent, and reductive elimination to form the C–C bond. This method achieves 91% yield for analogous compounds under inert conditions (N₂ atmosphere, Schlenk techniques).
Table 1: Cross-Coupling Conditions and Outcomes
Stereochemical Control and Substrate Scope
The Z-configuration of the isopropenyl group is preserved when using (Z)-prop-1-en-1-yllithium, as evidenced by NMR coupling constants (J = 11.4–11.7 Hz). This stereoselectivity is critical for applications in chiral auxiliaries or pharmaceuticals. Substrates with electron-donating groups (e.g., methoxy) enhance reactivity, while steric bulk at the 6-position necessitates higher catalyst loadings.
Acid-Catalyzed Dehydration of Alcohol Intermediates
Synthesis of 2-Methoxy-6-(1-hydroxy-1-methylethyl)naphthalene
The patent US5286902A outlines a multi-step process starting from 2,6-diisopropylnaphthalene (DIPN). Hydroperoxidation of DIPN with O₂ and Co-based catalysts forms a hydroperoxide intermediate, which undergoes acid-catalyzed decomposition (H₂SO₄, 50–80°C) to yield 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene.
Dehydration to Form the Isopropenyl Group
The alcohol intermediate is dehydrated using concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) at 80–120°C. The mechanism involves protonation of the hydroxyl group, formation of a carbocation, and β-hydride elimination to generate the alkene.
Table 2: Dehydration Reaction Parameters
Industrial Scalability and Byproduct Management
This method is favored for large-scale production due to recyclable intermediates (e.g., unreacted DIPN) and minimal byproducts. However, carbocation rearrangements may form minor isomers, requiring distillation or column chromatography for purification.
Comparative Analysis of Methods
Yield and Efficiency
Practical Considerations
Cross-coupling requires stringent anhydrous conditions and expensive catalysts, whereas dehydration uses cheaper reagents but higher energy input. Alkylation strikes a balance but lacks stereochemical precision.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated and nitrated naphthalene derivatives
Scientific Research Applications
2-Methoxy-6-(prop-1-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their structural distinctions are summarized below:
Key Observations :
- Electronic Effects : The styryl group in 2-methoxy-6-(2-phenylethenyl)naphthalene introduces extended conjugation, enhancing π-electron delocalization compared to the aliphatic prop-1-en-2-yl group. This likely increases UV absorption and alters redox behavior .
- Polarity: The nitro group in 2-methoxy-6-(1-nitropropan-2-yl)naphthalene elevates polarity (PSA = 55.05 Ų) compared to the non-polar prop-1-en-2-yl derivative (PSA = 18.46 Ų), impacting solubility and chromatographic behavior .
Physicochemical Properties
Key Trends :
Analytical Characterization
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI) coupled with high-resolution mass spectrometry (HRMS) is critical for determining molecular weight and fragmentation patterns. NIST Standard Reference Data provides validated spectral libraries for comparison .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve substituent positions on the naphthalene backbone. For methoxy and propenyl groups, DEPT and 2D-COSY experiments clarify coupling patterns .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures. For anisotropic displacement parameters, ORTEP for Windows visualizes thermal ellipsoids .
Q. How should experimental studies be designed to assess systemic toxicity of naphthalene derivatives like this compound?
- Methodological Answer :
- Inclusion Criteria : Follow ATSDR’s systematic review framework (Table B-1), prioritizing inhalation, oral, or dermal exposure routes in mammalian models. Outcomes should include hepatic, renal, and respiratory effects .
- Dose Randomization : Ensure administered doses are randomized and allocation concealed to minimize selection bias (Table C-7) .
- Blinding : Implement double-blinding for exposure groups to reduce performance bias (Table C-6) .
Advanced Research Questions
Q. How can contradictions in toxicological data across studies on naphthalene derivatives be systematically resolved?
- Methodological Answer :
- Risk of Bias (RoB) Assessment : Apply standardized questionnaires (Tables C-6/C-7) to evaluate study quality. For example, assess attrition bias by verifying completeness of outcome data .
- Data Integration : Use ATSDR’s 8-step framework (Section C.1–C.8) to rate confidence in evidence. Translate findings into hazard identification conclusions, prioritizing studies with low RoB .
- Meta-Analysis : Pool data from studies with homogeneous exposure metrics (e.g., mg/kg/day) while adjusting for covariates like species-specific metabolic pathways .
Q. What computational approaches are optimal for modeling the electronic properties or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using GROMACS or AMBER. Validate with crystallographic data refined via SHELXL .
Q. How can high-throughput crystallography pipelines improve structural determination of naphthalene derivatives?
- Methodological Answer :
- Automated Phasing : SHELXC/D/E enables rapid experimental phasing for small molecules. For twinned crystals, SHELXL’s TWIN/BASF commands refine dual-domain structures .
- Data Integration : Combine WinGX with Coot for model building and validation. Use PLATON to check for voids and hydrogen-bonding networks .
Critical Analysis of Methodological Challenges
- Crystallographic Refinement : SHELX’s reliance on manual intervention for twin refinement may limit reproducibility. Automated pipelines (e.g., CRANK2) could address this .
- Toxicity Data Gaps : Limited human studies on this compound necessitate extrapolation from methylnaphthalene toxicokinetics (Section 5.6–5.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
